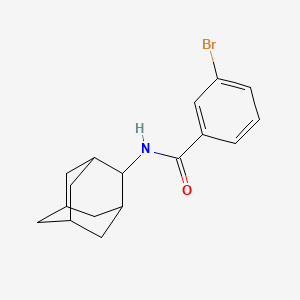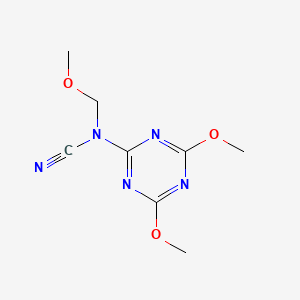
(2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine
Overview
Description
(2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine, also known as BBMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBMN is a member of the nitroaniline family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine involves the inhibition of various signaling pathways that are essential for the growth and proliferation of cancer cells. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to inhibit the activity of protein kinase B (Akt), a key signaling molecule that is involved in the regulation of cell survival and growth. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
(2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to exhibit potent antitumor activity in various cancer cell lines, both in vitro and in vivo. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in the programmed cell death pathway. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine also inhibits the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine in lab experiments is its high potency and selectivity towards cancer cells. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine in lab experiments is its high cost and complexity of synthesis. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine requires a high level of expertise in organic chemistry, which makes it difficult to produce on a large scale.
Future Directions
There are several future directions for the research and development of (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine. One of the potential applications of (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine is in the development of new anticancer drugs that exhibit high potency and selectivity towards cancer cells. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine can also be used as a building block for the synthesis of new compounds with potential applications in medicinal chemistry. Another potential direction for the research of (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine is in the development of new synthetic methods that are more efficient and cost-effective. Overall, (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine is a promising compound that has potential applications in various fields, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine involves a series of steps that require a high level of expertise in organic chemistry. The most common method for synthesizing (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine is via nucleophilic substitution. The starting material for this reaction is 2-bromobenzylamine, which is reacted with 2-methoxy-5-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-120°C) for several hours. The resulting product is then purified using column chromatography to obtain pure (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine.
Scientific Research Applications
(2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine has been extensively studied for its potential applications in medicinal chemistry and organic synthesis. In medicinal chemistry, (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis, a process that leads to programmed cell death.
In organic synthesis, (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine has been used as a building block for the synthesis of various compounds, including heterocyclic compounds and chiral ligands. (2-bromobenzyl)(2-methoxy-5-nitrophenyl)amine is also used as a reagent in the synthesis of other nitroaniline derivatives, which have potential applications in the pharmaceutical industry.
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methoxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-14-7-6-11(17(18)19)8-13(14)16-9-10-4-2-3-5-12(10)15/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKWVGARPFSCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356963 | |
| Record name | N-[(2-BROMOPHENYL)METHYL]-2-METHOXY-5-NITRO-ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Bromophenyl)methyl]-2-methoxy-5-nitro-aniline | |
CAS RN |
5574-86-7 | |
| Record name | N-[(2-BROMOPHENYL)METHYL]-2-METHOXY-5-NITRO-ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)


![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)


![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)